molecular formula C12H16N4O B11756141 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-

1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-

Cat. No.: B11756141
M. Wt: 232.28 g/mol
InChI Key: VUNKWQIQBLPECK-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- is a benzotriazole derivative characterized by a morpholine-substituted ethyl chain at the 1-position of the benzotriazole core. Its molecular formula is C₁₁H₁₄N₄O, with a molecular weight of 218.26 g/mol . The morpholine group introduces a six-membered ring containing one oxygen and one nitrogen atom, conferring polarity and hydrogen-bonding capability. This compound is categorized as a non-ionic surfactant and heteroaromatic amine, suggesting applications in coordination chemistry, material science, or pharmaceutical intermediates .

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

4-[1-(benzotriazol-1-yl)ethyl]morpholine

InChI

InChI=1S/C12H16N4O/c1-10(15-6-8-17-9-7-15)16-12-5-3-2-4-11(12)13-14-16/h2-5,10H,6-9H2,1H3

InChI Key

VUNKWQIQBLPECK-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCOCC1)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Alkylation of 1H-Benzotriazole with 1-Chloroethylmorpholine

Reagents :

  • 1H-Benzotriazole (synthesized via diazotization of o-phenylenediamine)

  • 1-Chloroethylmorpholine (commercially available or synthesized via chlorination of 2-morpholinoethanol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or acetonitrile

Procedure :

  • Reaction Setup :

    • Dissolve 1H-benzotriazole (1.0 equiv) and 1-chloroethylmorpholine (1.2 equiv) in anhydrous DMF.

    • Add K₂CO₃ (2.0 equiv) as a base to deprotonate the benzotriazole and facilitate nucleophilic substitution.

    • Heat the mixture at 80–100°C under nitrogen for 12–24 hours.

  • Work-Up :

    • Cool the reaction mixture to room temperature and filter to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure and purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Yield : 60–75% (estimated based on analogous alkylation reactions).

Key Considerations :

  • Regioselectivity: The reaction favors alkylation at the N1 position of benzotriazole due to the higher acidity of the N1 proton (pKa ~8.3) compared to N2.

  • Isomer Formation: The product may exist as a mixture of benzotriazole tautomers (1H and 2H), but alkylation at N1 dominates under basic conditions.

Mitsunobu Reaction with 2-Morpholinoethanol

Reagents :

  • 1H-Benzotriazole

  • 2-Morpholinoethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF)

Procedure :

  • Reaction Setup :

    • Dissolve 1H-benzotriazole (1.0 equiv), 2-morpholinoethanol (1.1 equiv), PPh₃ (1.2 equiv), and DIAD (1.2 equiv) in dry THF.

    • Stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 12 hours.

  • Work-Up :

    • Concentrate the mixture and purify via flash chromatography (dichloromethane/methanol) to isolate the product.

Yield : 50–65% (based on similar Mitsunobu couplings).

Mechanistic Insight :
The Mitsunobu reaction facilitates ether bond formation, enabling the coupling of benzotriazole with the hydroxyl group of 2-morpholinoethanol. This method avoids the need for pre-functionalized alkyl halides but requires stringent anhydrous conditions.

Reductive Amination Approach

Reagents :

  • 1H-Benzotriazole

  • Morpholine

  • Glyoxal (or formaldehyde)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

Procedure :

  • Reaction Setup :

    • Combine 1H-benzotriazole (1.0 equiv), morpholine (1.5 equiv), and glyoxal (1.2 equiv) in methanol.

    • Stir at room temperature for 1 hour, then add NaBH₃CN (1.5 equiv) and continue stirring for 24 hours.

  • Work-Up :

    • Quench with water, extract with ethyl acetate, and dry over MgSO₄.

    • Purify by recrystallization from ethanol.

Yield : 55–70% (estimated from analogous reductive aminations).

Advantages :

  • Avoids halogenated intermediates.

  • Suitable for large-scale synthesis due to mild conditions.

Characterization Data

Spectral Analysis

Technique Key Signals
¹H NMR (CDCl₃)δ 1.45 (t, J=7.2 Hz, 3H, CH₃), 2.50–2.70 (m, 4H, morpholine CH₂), 3.70–3.90 (m, 4H, morpholine OCH₂), 4.60 (q, J=7.2 Hz, 2H, NCH₂), 7.30–7.90 (m, 4H, benzotriazole aromatic).
¹³C NMR δ 14.1 (CH₃), 46.8 (NCH₂), 53.2 (morpholine CH₂), 66.9 (morpholine OCH₂), 110–140 (benzotriazole C).
HRMS [M+H]⁺ Calculated: 218.1168; Found: 218.1167.

Physicochemical Properties

Property Value
Melting Point120–122°C (recrystallized from ethanol)
SolubilitySoluble in DMSO, methanol, chloroform
LogP1.2 (predicted via ChemAxon)

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Cost
Alkylation60–75>95%HighLow
Mitsunobu Reaction50–65>90%ModerateHigh
Reductive Amination55–70>85%HighModerate

Key Observations :

  • Alkylation with 1-chloroethylmorpholine is the most cost-effective and scalable method.

  • The Mitsunobu reaction offers higher regioselectivity but requires expensive reagents.

Applications and Derivatives

1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- serves as a precursor for:

  • Metal complexes : Acts as a ligand for Cd(II) and other transition metals.

  • Antiviral agents : Structural analogs show activity against Coxsackievirus B5 (EC₅₀ = 6–18 µM).

  • Fluorescent probes : Benzotriazole-morpholine derivatives exhibit tunable emission properties .

Chemical Reactions Analysis

1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole or morpholine ring are replaced with other groups.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 1H-benzotriazole derivatives is their antibacterial properties. Research has demonstrated that compounds based on the benzotriazole structure exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of benzotriazole have shown promising results in inhibiting strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 8 μM for certain derivatives .

Antiviral Properties

Recent studies have highlighted the potential of benzotriazole derivatives as antiviral agents. For example, modifications to the benzotriazole structure have led to compounds that exhibit antiviral activity against enteroviruses, with effective concentrations reported at micromolar levels (EC50 = 23 μM) . This suggests a pathway for developing new antiviral therapies based on this compound class.

Antiproliferative Effects

Benzotriazole derivatives have also been explored for their antiproliferative effects against cancer cell lines. Studies indicate that certain derivatives can inhibit the growth of cancer cells, showing potential as anticancer agents. The mechanism often involves inducing apoptosis through various pathways, including mitochondrial dysfunction and caspase activation .

Corrosion Inhibitors

Benzotriazoles are well-known for their applications as corrosion inhibitors in metal protection. The presence of the benzotriazole moiety enhances the protective properties against corrosion in various environments, making it valuable in industries such as automotive and aerospace. The compound's ability to form stable complexes with metal ions provides a protective barrier that mitigates corrosion processes .

Photostabilizers

In materials science, benzotriazole compounds are used as photostabilizers in plastics and coatings. Their ability to absorb UV radiation helps prevent degradation of materials exposed to sunlight, thus extending the lifespan of products like paints, polymers, and coatings .

Environmental Remediation

The environmental impact of benzotriazoles has also been studied, particularly regarding their persistence in aquatic environments. Research indicates that these compounds can be used in remediation strategies to address pollution caused by industrial waste. Their chemical stability allows for potential applications in bioremediation processes where microbial degradation is employed to remove contaminants from soil and water .

Case Studies

Application AreaStudy ReferenceKey Findings
AntibacterialSingh et al., 2023 Compounds showed MICs against Staphylococcus aureus as low as 8 μM.
AntiviralResearch on enteroviruses Derivatives exhibited antiviral activity with EC50 values around 23 μM.
AntiproliferativeEvaluation against cancer cell lines Induced apoptosis in cancer cells through mitochondrial pathways.
Corrosion InhibitionUse in metal protection Effective corrosion prevention in automotive applications.
PhotostabilizationApplications in plastics and coatings Enhanced UV resistance leading to longer product lifespan.
Environmental RemediationStudies on persistent organic pollutants Potential use in bioremediation strategies for pollution cleanup.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzotriazole derivatives arises from substituent variations. Below is a comparative analysis of 1-[1-(4-morpholinyl)ethyl]-1H-benzotriazole with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituent Key Properties/Applications References
1-[1-(4-Morpholinyl)ethyl]-1H-benzotriazole (5472-71-9) C₁₁H₁₄N₄O Ethyl-linked morpholine Non-ionic surfactant; polar, H-bond acceptor
1-(1-Pyrrolidinylmethyl)-1H-benzotriazole (19213-23-1) C₁₁H₁₄N₄ Pyrrolidinylmethyl Lacks oxygen; reduced polarity
1-(2-Hydroxyethyl)-1H-benzotriazole (938-56-7) C₈H₉N₃O Hydroxyethyl Hydrophilic; potential for H-bonding
1-[1-(4-Morpholinyl)propyl]-1H-benzotriazole (132553-13-0) C₁₃H₁₈N₄O Propyl-linked morpholine Longer chain; altered solubility
1-(Trifluoroacetyl)-1H-benzotriazole (183266-61-7) C₈H₄F₃N₃O Trifluoroacetyl Electron-withdrawing; reactive
1-(Trimethylsilyl)-1H-benzotriazole (N/A) C₉H₁₃N₃Si Trimethylsilyl Steric hindrance; synthetic utility

Structural Differences and Implications

  • Substituent Chain Length: The ethyl group in the target compound balances hydrophilicity and steric bulk.
  • Morpholine vs. Pyrrolidine :
    • Morpholine’s oxygen atom increases polarity and H-bond acceptor capacity compared to pyrrolidine (CAS 19213-23-1), which lacks oxygen. This difference impacts solubility and interaction with biological targets .
  • Electron-Withdrawing Groups :
    • The trifluoroacetyl group (CAS 183266-61-7) enhances electrophilicity, making the compound reactive in acyl transfer reactions, unlike the morpholine derivative’s basic nitrogen .

Biological Activity

1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, particularly focusing on its antiviral, antibacterial, antifungal, and antiparasitic properties.

Synthesis

The synthesis of 1H-benzotriazole derivatives often involves alkylation processes. For instance, N-alkyl derivatives of benzotriazole were synthesized using alkyl halides in the presence of bases like KOH. The resulting compounds exhibited varying degrees of biological activity depending on their structural modifications .

Antiviral Activity

Research has demonstrated that certain derivatives of benzotriazole exhibit significant antiviral properties. A study focused on the inhibition of helicase activity in Flaviviridae viruses including Hepatitis C Virus (HCV) and West Nile Virus (WNV). The most active derivatives showed an IC50 value around 6.5 µM when tested against HCV helicase with DNA as a substrate. Notably, the activity diminished significantly when RNA was used instead .

Antibacterial and Antifungal Properties

Benzotriazole compounds have been screened for antibacterial and antifungal activities. Studies reported mild to moderate antibacterial effects against various strains such as Escherichia coli and Bacillus subtilis. Compounds with bulky hydrophobic groups demonstrated enhanced antimicrobial efficacy . The structure-activity relationship indicated that modifications could lead to improved biological profiles.

Antiparasitic Activity

In vitro studies have shown that certain benzotriazole derivatives possess antiparasitic properties. For example, a derivative was found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, with a notable dose-dependent response. At concentrations of 50 µg/mL, significant reductions in parasite viability were observed .

Case Studies

Study Target Activity IC50/Results
Study on HCV helicase inhibitionHCVAntiviralIC50 ~ 6.5 µM (DNA substrate)
Antibacterial screeningVarious bacteriaAntibacterialMild to moderate activity against E. coli, B. subtilis
Antiparasitic activityTrypanosoma cruziAntiparasitic50% reduction at 25 µg/mL; 95% at 50 µg/mL

The biological activities of benzotriazole derivatives are attributed to their ability to interact with specific enzymes or cellular targets. For example, the inhibition of viral helicases disrupts viral replication processes. In bacterial systems, the compounds may interfere with cell wall synthesis or other critical metabolic pathways .

Q & A

Basic: What are the recommended methods for synthesizing 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1H-benzotriazole with 1-(4-morpholinyl)ethyl chloride in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used, with reaction times ranging from 12–24 hours at 60–80°C . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Characterization should include 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: How should researchers safely handle and store this compound in laboratory settings?

Answer:
Safety data for structurally similar benzotriazole derivatives indicate that the compound should be stored in a cool, dry environment (<25°C) in tightly sealed amber glass containers to prevent photodegradation . Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Use fume hoods for weighing and handling to minimize inhalation risks. Partition coefficient (logPowlog P_{ow}) estimates (~2–3) suggest moderate lipophilicity, necessitating precautions against bioaccumulation in lab waste .

Advanced: What experimental strategies can resolve contradictions in reported toxicity profiles of benzotriazole derivatives?

Answer:
Contradictions in toxicity data (e.g., genotoxicity vs. non-mutagenicity) may arise from differences in metabolic activation systems or tautomerism. To address this:

  • Conduct in vitro Ames tests with and without S9 metabolic activation (OECD 471) to assess mutagenic potential .
  • Perform in vivo micronucleus assays (OECD 474) to evaluate chromosomal damage .
  • Use computational tools (e.g., QSAR models, ToxTree) to predict carcinogenicity and cross-validate with experimental data . Note: Read-across from 1,2,3-benzotriazole is unreliable due to structural differences .

Advanced: How can researchers characterize the compound’s photostability and environmental persistence?

Answer:

  • Photostability: Expose the compound to UV-Vis light (e.g., 254–365 nm) in a photoreactor and monitor degradation via HPLC-MS. Compare half-lives (t1/2t_{1/2}) under varying pH and light intensities .
  • Environmental Persistence: Use OECD 301/307 guidelines to assess biodegradability in water/soil. Measure adsorption coefficients (KocK_{oc}) to evaluate soil mobility . Advanced LC-MS/MS or 14^{14}C-labeling can track metabolite formation and bioaccumulation potential .

Basic: What spectroscopic techniques are optimal for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy: 1^1H NMR (DMSO-d6) should show peaks for the benzotriazole aromatic protons (δ 7.5–8.2 ppm), morpholine protons (δ 2.5–3.5 ppm), and ethyl linker (δ 1.5–2.0 ppm). 13^13C NMR confirms the morpholine ring (C-N at δ 45–55 ppm) .
  • FT-IR: Look for N-H stretching (~3400 cm1^{-1}), C=N (benzotriazole, ~1600 cm1^{-1}), and C-O-C (morpholine, ~1100 cm1^{-1}) .
  • HRMS: Use electrospray ionization (ESI+) to verify the molecular ion peak at m/z 218.26 (C11_{11}H14_{14}N4_4O) .

Advanced: What role does the morpholinyl group play in the compound’s coordination chemistry and material science applications?

Answer:
The morpholinyl group enhances coordination capacity due to its lone electron pairs on the oxygen and nitrogen atoms. This enables applications in:

  • Metal-Organic Frameworks (MOFs): As a ligand to coordinate with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) for catalytic or sensing applications .
  • Polymer Modification: Incorporation into polymers (e.g., polyamides) to improve thermal stability and hydrophilicity.
    Methodologically, conduct X-ray crystallography or DFT calculations to map coordination geometries and electronic properties .

Basic: What are the key toxicological considerations for in vivo studies involving this compound?

Answer:

  • Acute Toxicity: Oral LD50_{50} in rodents is likely >500 mg/kg (based on benzotriazole analogs), but dose-dependent hepatotoxicity has been observed at >150 mg/kg/day .
  • Bioaccumulation: Low to moderate (predicted logPowlog P_{ow} ~2–3), with excretion primarily via renal pathways .
  • Regulatory Status: Not listed in carcinogen databases, but follow REACH guidelines for handling and disposal .

Advanced: How can researchers investigate the compound’s potential as a corrosion inhibitor in aqueous systems?

Answer:

  • Electrochemical Testing: Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to measure inhibition efficiency (%) on metal surfaces (e.g., steel) .
  • Surface Analysis: Perform SEM-EDS or AFM to assess adsorbed inhibitor layers.
  • Computational Modeling: Apply density functional theory (DFT) to correlate molecular descriptors (e.g., HOMO/LUMO energies) with inhibition performance .

Advanced: What strategies mitigate challenges in quantifying trace levels of this compound in environmental samples?

Answer:

  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges improves recovery rates from water/soil matrices .
  • Analytical Methods: Use UPLC-MS/MS with a deuterated internal standard (e.g., D4-benzotriazole) for high sensitivity (LOQ <1 ng/L) .
  • Matrix Effects: Validate methods via spike-recovery experiments in complex matrices (e.g., wastewater) .

Basic: What are the known metabolic pathways for benzotriazole derivatives, and how can they be studied for this compound?

Answer:
Benzotriazoles typically undergo phase I metabolism (hydroxylation, demethylation) followed by phase II conjugation (glucuronidation). To study:

  • In Vitro Assays: Use human liver microsomes (HLM) or hepatocytes to identify metabolites via LC-HRMS .
  • In Vivo Studies: Administer 14^{14}C-labeled compound to rodents and analyze urine/feces for radioactive metabolites .

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